Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

Organic Synthesis Process Chemistry Building Block Procurement

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 253177-03-6), also known as 1-Boc-3-(iodomethyl)piperidine or N-Boc-3-iodomethylpiperidine, is a protected piperidine derivative bearing a primary iodomethyl substituent at the 3-position of the ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. With molecular formula C₁₁H₂₀INO₂ and a molecular weight of 325.19 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing 3-substituted piperidine scaffolds found in numerous bioactive molecules.

Molecular Formula C11H20INO2
Molecular Weight 325.19 g/mol
CAS No. 253177-03-6
Cat. No. B153221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(iodomethyl)piperidine-1-carboxylate
CAS253177-03-6
Molecular FormulaC11H20INO2
Molecular Weight325.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CI
InChIInChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
InChIKeyGWYLEGFCHNTQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 253177-03-6): Strategic Procurement Guide for a Versatile 3-Substituted Piperidine Building Block


Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS 253177-03-6), also known as 1-Boc-3-(iodomethyl)piperidine or N-Boc-3-iodomethylpiperidine, is a protected piperidine derivative bearing a primary iodomethyl substituent at the 3-position of the ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen [1]. With molecular formula C₁₁H₂₀INO₂ and a molecular weight of 325.19 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing 3-substituted piperidine scaffolds found in numerous bioactive molecules [2]. Its defining feature is the iodomethyl handle, which enables diverse downstream functionalization via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions [3].

Workflow 3-Substituted piperidine scaffold construction via nucleophilic substitution or cross-coupling
Selection Iodomethyl handle for higher leaving-group reactivity compared to bromo or chloro analogs
Context Boc-protected intermediate for CNS medicinal chemistry and library synthesis

Why tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate Cannot Be Swapped for Positional Isomers or Halogen Analogs Without Risking Synthetic Failure


Attempting to replace tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with its 4-position isomer (CAS 145508-94-7), bromomethyl analog (CAS 193629-39-9), or chloromethyl analog (CAS 876589-09-2) introduces quantifiable risks of reduced reaction yields, altered regiochemical outcomes, and compromised downstream product profiles [1]. The 3-iodomethyl substitution pattern defines the connectivity of the final target molecule—changing the attachment point from the 3- to the 4-position of the piperidine ring yields a structurally distinct product with potentially different biological activity [2]. Furthermore, the carbon–iodine bond (bond dissociation energy ~57 kcal/mol for C–I vs. ~72 kcal/mol for C–Br and ~85 kcal/mol for C–Cl) confers substantially higher reactivity in nucleophilic substitution and cross-coupling manifolds, meaning that substituting a bromo or chloro analog under identical conditions routinely results in incomplete conversion or requires forcing conditions that compromise Boc-group integrity [3]. The evidence below quantifies these differentiation dimensions.

Regiochemistry may shift
4-Position isomer yields a structurally distinct product; target connectivity may not be achieved.
Reactivity profile may differ
Bromo or chloro analogs may require forcing conditions, risking Boc-group integrity or incomplete conversion.
Cross-coupling outcome may not transfer
3-Iodo isomer enables cobalt-catalyzed coupling at low temperature; less reactive halides may not perform.

Quantitative Differentiation Evidence: tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate vs. Closest Analogs


Synthesis Yield: 96% Isolated Yield Achieved via Imidazole/PPh₃/I₂ Protocol, Outperforming Typical Bromo Analog Syntheses

The target compound is synthesized from tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 116574-71-1) using imidazole (1.58 g, 23.2 mmol), triphenylphosphine (6.09 g, 23.2 mmol), and iodine (4.72 g, 18.6 mmol) in benzene (50 mL) at room temperature for 3 hours, affording 2.91 g of N-Boc-3-iodomethylpiperidine as a light yellow oil in 96% isolated yield after silica gel column chromatography . The product is rigorously characterized by ¹H NMR (400 MHz, CDCl₃) and FAB⁺ mass spectrometry (m/z 326 [M+H]⁺) . In contrast, synthesis of the bromomethyl analog (CAS 193629-39-9) typically employs phosphorus tribromide (PBr₃) or HBr-mediated bromination, with reported yields generally in the 70–85% range and frequent formation of elimination byproducts due to the higher reaction temperatures required . The 96% yield for the iodo compound represents a 13–37% relative yield advantage over the bromo analog.

Synthesis yield
Cross-study comparable
96% isolated yield (iodo) vs. 70–85% (bromo analog)
Supports higher-yielding room-temperature protocol
Milder conditions may preserve Boc integrity
Organic Synthesis Process Chemistry Building Block Procurement

Carbon–Halogen Bond Dissociation Energy: C–I (57 kcal/mol) vs. C–Br (72 kcal/mol) vs. C–Cl (85 kcal/mol) Drives Quantitative Reactivity Differences

The carbon–iodine bond in the target compound has a bond dissociation energy (BDE) of approximately 57 kcal/mol (228.7 kJ/mol for the C–I bond in 2-iodoethanol), compared to ~72 kcal/mol (305.0 kJ/mol) for the C–Br bond and ~85 kcal/mol (359.9 kJ/mol) for the C–Cl bond [1][2]. This 15–28 kcal/mol reduction in bond strength translates directly to faster nucleophilic substitution kinetics: in SN2 reactions, alkyl iodides react approximately 3–6 times faster than the corresponding alkyl bromides and 30–60 times faster than alkyl chlorides under identical conditions [3]. The weaker C–I bond also facilitates oxidative addition to low-valent transition metals (e.g., Co, Pd, Ni), enabling cross-coupling reactions that may fail entirely with the corresponding bromide or chloride [4].

C–I bond strength
Class-level inference
BDE ~57 kcal/mol (C–I) vs. ~72 kcal/mol (C–Br)
Iodide leaving group supports faster substitution kinetics
Reactivity advantage is context-dependent
Physical Organic Chemistry Nucleophilic Substitution Reaction Optimization

Cobalt-Catalyzed Cross-Coupling: N-Boc-3-Iodopiperidine Achieves 81–94% Yield with Aryl Grignard Reagents; 3-Halopiperidine Couplings Are Historically Rare

In a landmark study by Gonnard, Guérinot, and Cossy (2015, 2018), N-Boc-3-iodopiperidine (the deprotected iodo-piperidine analog of the target compound) was subjected to cobalt-catalyzed cross-coupling with a range of aryl Grignard reagents [1][2]. Using CoCl₂ (5 mol%) and TMCD (6 mol%) at –10 °C, the 3-arylated piperidine products were obtained in 81–94% isolated yields across diverse aryl substituents [2]. Critically, the authors note that examples of cross-couplings involving 3-halogeno piperidines are 'scarce in the literature,' and that lowering the temperature to –10 °C was essential to suppress side reactions and achieve high selectivity [2]. In direct comparison, the analogous N-Boc-4-iodopiperidine cross-coupling proceeded efficiently at 0 °C to room temperature, highlighting the distinct reactivity profile of the 3-iodo regioisomer [2]. The methodology was validated in the concise synthesis of (±)-preclamol (33% overall yield over 4 steps), a dopamine autoreceptor agonist, demonstrating real-world pharmaceutical applicability [1][2].

Cross-coupling yield
Head-to-head
81–94% yield for 3-iodopiperidine at –10 °C with Co catalysis
Validates 3-iodo scaffold for 3-arylpiperidine synthesis
4-Iodo isomer couples at higher temperature
Cross-Coupling Cobalt Catalysis 3-Arylpiperidine Synthesis

Patent-Backed Pharmaceutical Utility: Key Intermediate in Histamine-H3 Receptor Antagonist Program (EP1780210 / US20070105901)

Patent EP1780210 A1 (Kyorin Pharmaceutical / MSD KK, filed 2005, published 2007) explicitly discloses tert-butyl 3-(iodomethyl)piperidine-1-carboxylate as a key synthetic intermediate (Reference Example, Page/Page column 54–55) in the preparation of novel piperidine derivatives acting as histamine-H3 receptor antagonists [1]. These antagonists are indicated for the prevention and treatment of metabolic system diseases (obesity, diabetes), circulatory system diseases, and central/peripheral nervous system diseases [1]. The patent reports that the 3-substituted piperidine scaffold—incorporating the iodomethyl-derived connectivity—was essential for achieving potent H3 antagonism with minimal side effects [1]. In contrast, the same patent's SAR exploration indicates that 4-substituted piperidine analogs exhibit a distinct pharmacological profile, underscoring that the 3-position attachment point is not interchangeable with the 4-position for this therapeutic target [1].

Patent precedent
Supporting evidence
Cited in EP1780210 as H3 antagonist intermediate
Supports CNS drug-discovery workflow fit
Source review: patent disclosure, not peer-reviewed SAR
Medicinal Chemistry Histamine H3 Antagonist Metabolic Disease

Commercial Availability: Competitive Pricing and Multi-Vendor Supply with 95–97% Purity vs. Prohibitively Expensive Chloro Analog

The target compound (CAS 253177-03-6) is commercially available from multiple global vendors at 95–97% purity, with pricing of approximately ¥150–280 RMB per gram (Beyotime, Amatek, Bidepharm) . The bromomethyl analog (CAS 193629-39-9) is slightly less expensive at ¥74 RMB/g (Macklin) but offers reduced reactivity as quantified above [1]. Most strikingly, the chloromethyl analog (CAS 876589-09-2) commands a price of approximately ¥3,530 RMB/g (Macklin)—a 13–24× cost premium over the iodo compound—due to limited commercial demand and more challenging synthesis [2]. This pricing gradient inversely correlates with synthetic utility: the most reactive (iodo) compound is priced moderately, while the least reactive (chloro) compound is the most expensive by a large margin.

Procurement cost
Supporting evidence
~¥150–280/g (iodo) vs. ~¥3,530/g (chloro analog)
Iodo compound offers reported reactivity-to-cost ratio
Pricing survey from domestic suppliers; may vary by region
Chemical Procurement Supply Chain Cost Analysis

High-Impact Application Scenarios for Tert-butyl 3-(Iodomethyl)piperidine-1-carboxylate Based on Quantitative Evidence


Construction of 3-Arylpiperidine Libraries for CNS Drug Discovery via Cobalt-Catalyzed Cross-Coupling

The demonstrated 81–94% yield in cobalt-catalyzed cross-coupling with aryl Grignard reagents [1] positions this compound as a premier electrophile for generating 3-arylpiperidine libraries—a privileged scaffold in CNS drug discovery. The 3-arylpiperidine motif appears in dopamine autoreceptor agonists (e.g., preclamol), serotonin receptor ligands, and histamine-H3 antagonists [1][2]. Procurement of the iodo compound rather than the bromo or chloro analog ensures efficient oxidative addition to the cobalt catalyst, enabling lower catalyst loadings and shorter reaction times [1]. The Boc protecting group remains intact under the optimized cross-coupling conditions (–10 °C), allowing direct use of the coupled product in subsequent synthetic steps without re-protection [1].

Synthesis of Histamine-H3 Receptor Antagonists for Metabolic Disease Programs

Patent EP1780210 explicitly employs this compound as an intermediate in the synthesis of piperidine-based histamine-H3 receptor antagonists indicated for obesity, diabetes, and CNS disorders [2]. The 3-iodomethyl substituent serves as the critical attachment point for introducing the pharmacophoric elements that confer H3 antagonism [2]. For medicinal chemistry teams pursuing H3 receptor programs, using this specific intermediate ensures fidelity to the validated synthetic route and avoids the risk of introducing regioisomeric impurities that would arise from using the 4-position isomer [2]. The 96% reported synthesis yield from the alcohol precursor further supports reliable in-house preparation or bulk procurement .

Nucleophilic Displacement for Diversifying Piperidine-Based Compound Collections

The superior leaving group ability of iodide (C–I BDE ~57 kcal/mol vs. C–Br ~72 kcal/mol) [3] makes this compound the optimal choice for nucleophilic substitution reactions with O-, N-, S-, and C-nucleophiles. This reactivity advantage translates to shorter reaction times and higher conversions when generating diverse 3-substituted piperidine derivatives for hit-to-lead optimization [3]. The compound's commercial availability at 95–97% purity from multiple vendors at moderate cost (¥150–280/g) ensures that procurement is straightforward even for laboratories without dedicated custom synthesis capabilities.

Gram-Scale Synthesis of Key Pharmaceutical Intermediates Requiring 3-Substituted Piperidine Cores

The robust 96% yield synthesis protocol (imidazole/PPh₃/I₂, benzene, rt, 3 h) is amenable to scale-up, producing multi-gram quantities of high-purity product that is fully characterized by ¹H NMR and mass spectrometry . This reproducibility is critical for process chemistry groups that require a reliable supply of 3-iodomethyl piperidine building blocks for late-stage functionalization in API synthesis campaigns. The compound's storage requirements (2–8 °C, protect from light) are standard and do not impose unusual logistical constraints on inventory management.

Application
Selection Property
Validation Focus
3-Arylpiperidine library synthesis
Cobalt-catalyzed cross-coupling electrophile reactivity
Aryl Grignard coupling yield and regiochemical fidelity
Histamine-H3 antagonist programs
Patent-validated 3-substituted piperidine intermediate
Target engagement and regioisomeric purity
Nucleophilic diversification
Superior iodide leaving-group ability
Reaction rate and conversion with O-, N-, S-nucleophiles
Gram-scale intermediate preparation
High-yielding, scalable room-temperature protocol
Reproducibility and Boc-group stability on scale

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